molecular formula C6H3Cl2N3 B13556840 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine

4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13556840
M. Wt: 188.01 g/mol
InChI Key: AGDHHUKDLBZAGC-UHFFFAOYSA-N
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Description

4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine is a fused heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of 2-cyanopyrrole with hydrazine hydrate under reflux conditions can yield the desired triazine compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods: Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method includes the use of transition metal-mediated synthesis, which allows for efficient and selective formation of the triazine ring . Additionally, multistep synthesis protocols have been optimized to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including substitution, oxidation, and reduction. Substitution reactions are particularly common, where the chlorine atoms can be replaced by other functional groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as triethylamine .

Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, the reaction with amines can yield amino-substituted triazine derivatives, which have shown potential as kinase inhibitors .

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

4,7-dichloropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H3Cl2N3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H

InChI Key

AGDHHUKDLBZAGC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)Cl)Cl

Origin of Product

United States

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